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For Researchers, Scientists, and Drug Development Professionals
Introduction

Octahydro-2H-1,4-benzoxazine is a saturated bicyclic heterocyclic compound with the
chemical formula CsH1sNO.[1][2] As a fully hydrogenated derivative of benzoxazine, its
structural analysis relies heavily on spectroscopic techniques to confirm its identity and purity.
This guide provides a comprehensive overview of the expected spectroscopic data for
octahydro-2H-1,4-benzoxazine, including Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific
compound is not readily available in the reviewed literature, this document extrapolates
expected values based on the analysis of related benzoxazine derivatives and general
principles of spectroscopy.

Predicted Spectroscopic Data

Due to the absence of direct experimental spectra in published literature, the following tables
summarize the predicted and expected spectroscopic characteristics for octahydro-2H-1,4-
benzoxazine. These predictions are based on the analysis of similar saturated heterocyclic
systems and precursors.

Table 1: Predicted tH and 13C NMR Chemical Shifts
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T NIV Pr(?dicted Chemical 5 [T Prédicted Chemical
Shift (ppm) Shift (ppm)

CH2-O 35-4.0 C-O 65-75

CH2-N 25-3.0 C-N 45 - 55

CH-N (bridgehead) 28-3.3 C-N (bridgehead) 50 - 60

CH-C (bridgehead) 1.8-23 C-C (bridgehead) 30-40

Cyclohexane CH:2 1.2-1.8 Cyclohexane C 20-35

NH 1.5 - 2.5 (broad)

Table 2: Expected Infrared (IR) Absorption Bands

Functional Group Expected Absorption Range (cm~1)
N-H Stretch 3300 - 3500 (broad)

C-H Stretch (aliphatic) 2850 - 3000

C-O Stretch (ether) 1050 - 1150

C-N Stretch (amine) 1000 - 1250

Table 3: Predicted Mass Spectrometry (MS) Data

Parameter Value Adduct Predicted m/z
Molecular Formula CsH1sNOJ[1][2] [M+H]* 142.12265[2]
Molecular Weight 141.21 g/mol [1] [M+Na]* 164.10459[2]
Monoisotopic Mass 141.11537 Da[?] [M-H]~ 140.10809[2]

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the
spectroscopic data for octahydro-2H-1,4-benzoxazine. These are generalized procedures
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based on standard laboratory practices for similar compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified octahydro-2H-1,4-
benzoxazine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de).
Tetramethylsilane (TMS) is typically used as an internal standard.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for better resolution.

e 1H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm
and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural
abundance of 13C, a larger number of scans and a longer relaxation delay may be necessary.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed
to aid in the identification of CH, CHz, and CHs groups.

2. Infrared (IR) Spectroscopy

o Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or
KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry
KBr powder and pressing it into a disc. For liquid samples, analysis can be done using
attenuated total reflectance (ATR).

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

» Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).
A background spectrum of the empty sample holder or pure KBr should be recorded and
subtracted from the sample spectrum.

3. Mass Spectrometry (MS)
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» Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol, acetonitrile).

 Instrumentation: An electrospray ionization (ESI) or chemical ionization (Cl) mass
spectrometer is suitable for determining the molecular weight of the compound. For
fragmentation analysis, gas chromatography-mass spectrometry (GC-MS) with electron
impact (El) ionization can be used.

o Data Acquisition:

o ESI/CI: Infuse the sample solution into the ion source to obtain the mass-to-charge ratio
(m/z) of the molecular ion (e.g., [M+H]*).

o GC-MS (E): Inject the sample onto a GC column to separate it from any impurities before
it enters the mass spectrometer. The resulting mass spectrum will show the molecular ion
peak and characteristic fragmentation patterns.

Visualizing Experimental Workflows

To illustrate the logical flow of spectroscopic analysis and a potential synthetic route, the
following diagrams are provided in the DOT language for Graphviz.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: A Potential Synthetic Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1317814#spectroscopic-data-for-octahydro-2h-1-4-
benzoxazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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